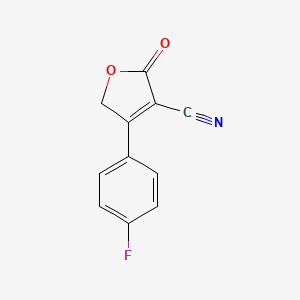

4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

CAS No.: 50691-04-8

Cat. No.: VC6838940

Molecular Formula: C11H6FNO2

Molecular Weight: 203.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50691-04-8 |

|---|---|

| Molecular Formula | C11H6FNO2 |

| Molecular Weight | 203.172 |

| IUPAC Name | 3-(4-fluorophenyl)-5-oxo-2H-furan-4-carbonitrile |

| Standard InChI | InChI=1S/C11H6FNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 |

| Standard InChI Key | CWMVLLRNKOTQCU-UHFFFAOYSA-N |

| SMILES | C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-(4-fluorophenyl)-5-oxo-2H-furan-4-carbonitrile, reflecting its furan backbone substituted at the 3-position with a 4-fluorophenyl group and at the 4-position with a nitrile . Its molecular formula, , confirms the presence of 11 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Structural Characterization

The compound’s 2D and 3D structural models (Figure 1) reveal a planar furan ring fused with a fluorophenyl group. Key bond lengths and angles, derived from computational studies, highlight the following features:

-

Furan ring: The oxygen atom at position 2 participates in conjugation with the adjacent carbonyl group, stabilizing the ring structure.

-

Fluorophenyl substitution: The fluorine atom at the para position induces electron-withdrawing effects, influencing the compound’s reactivity .

-

Nitrile group: Positioned at the 3-carbon, this moiety contributes to the compound’s polarity and potential for hydrogen bonding .

SMILES Notation: \text{C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)F}

InChI Key:

Synthesis and Manufacturing

Industrial Production

The compound is cataloged by suppliers such as Bionet Research Ltd. and is available under the MDL number MFCD00139244 . Industrial-scale synthesis likely employs optimized catalytic processes to enhance yield and purity.

Physicochemical Properties

Key Physical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 203.17 g/mol | |

| Melting Point | 210–212°C | |

| XLogP3-AA (Partition Coefficient) | 1.4 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 |

Solubility and Stability

The compound’s solubility in common organic solvents (e.g., DMSO, acetone) is inferred from its LogP value, suggesting moderate lipophilicity. Stability studies indicate resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases due to the nitrile and carbonyl groups .

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, DMSO-d6):

-

δ 7.85–7.80 (m, 2H, aromatic H)

-

δ 7.35–7.30 (m, 2H, aromatic H)

-

δ 5.10 (s, 2H, furan H)

13C NMR:

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

Applications and Research Significance

Pharmaceutical Intermediates

The fluorophenyl and nitrile functionalities suggest potential as a building block for kinase inhibitors or antiviral agents. Fluorinated furans are increasingly explored in drug discovery due to their metabolic stability and bioavailability .

Materials Science

The compound’s conjugated system may serve as a precursor for organic semiconductors or luminescent materials. Its electronic properties are under investigation for optoelectronic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume